Ticlopidine Hydrochloride

Descripción

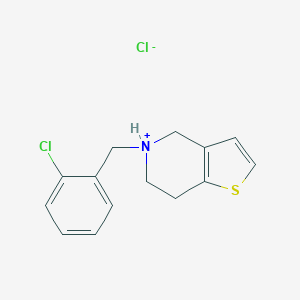

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKNGOHFNXIVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202141 | |

| Record name | Ticlopidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49732007 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53885-35-1 | |

| Record name | Ticlopidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53885-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ticlopidine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053885351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TICLOPIDINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ticlopidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(o-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TICLOPIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1L4914FMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ticlopidine Hydrochloride's Mechanism of Action on the P2Y12 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticlopidine hydrochloride, an antiplatelet agent of the thienopyridine class, has been a cornerstone in the prevention of thrombotic events. Its therapeutic efficacy is rooted in the irreversible antagonism of the P2Y12 receptor, a key player in platelet activation and aggregation. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of ticlopidine, with a focus on its metabolic activation, covalent interaction with the P2Y12 receptor, and the subsequent impact on intracellular signaling cascades. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the pharmacology of thienopyridines and the broader field of antiplatelet therapy.

Introduction: The P2Y12 Receptor as a Therapeutic Target

The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets. It plays a pivotal role in hemostasis and thrombosis by mediating the effects of adenosine diphosphate (ADP), a potent platelet agonist. Upon vessel injury, ADP is released from dense granules of activated platelets, binding to and activating the P2Y12 receptor. This activation triggers a cascade of intracellular events that ultimately lead to platelet aggregation and the formation of a stable thrombus. The central role of the P2Y12 receptor in these processes has made it a prime target for the development of antiplatelet therapies aimed at preventing arterial thrombosis, a major cause of myocardial infarction and ischemic stroke.

This compound: From Prodrug to Active Metabolite

This compound is administered as a prodrug, meaning it is pharmacologically inactive until it undergoes metabolic conversion in the body. This bioactivation is a critical step in its mechanism of action and is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[1] The metabolic pathway of ticlopidine is complex and involves multiple steps, leading to the formation of a reactive thiol-containing active metabolite.[1] One identified active metabolite is UR-4501.[2][3]

The conversion of ticlopidine to its active form is a multi-step process. Initially, ticlopidine is metabolized to an intermediate, 2-oxo-ticlopidine.[2] Subsequent enzymatic reactions, also involving CYP enzymes, lead to the opening of the thiophene ring and the formation of the active metabolite, which possesses a reactive sulfhydryl (-SH) group.[1]

Irreversible Antagonism of the P2Y12 Receptor

The hallmark of ticlopidine's mechanism of action is the irreversible inhibition of the P2Y12 receptor by its active metabolite.[1] The reactive thiol group of the active metabolite forms a covalent disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.[2] This covalent modification permanently alters the receptor's conformation, preventing the binding of its natural ligand, ADP.[1]

Studies on the human P2Y12 receptor have suggested that extracellular cysteine residues, specifically Cys17 and Cys270, are the likely targets for covalent modification by thienopyridine active metabolites.[4] The formation of this disulfide bridge renders the P2Y12 receptor non-functional for the entire lifespan of the platelet, which is approximately 7 to 10 days.[1]

Impact on P2Y12 Receptor Signaling

The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Activation of the P2Y12 receptor by ADP leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP).[1] The resulting decrease in intracellular cAMP levels has several downstream consequences that promote platelet activation:

-

Reduced Phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP): Lower cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation of VASP. Dephosphorylated VASP is permissive for the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.

-

Activation of the GPIIb/IIIa Receptor: The GPIIb/IIIa receptor is the final common pathway for platelet aggregation. Its activation allows it to bind fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate.

By irreversibly blocking the P2Y12 receptor, the active metabolite of ticlopidine prevents the ADP-induced inhibition of adenylyl cyclase.[1] This leads to the maintenance of higher intracellular cAMP levels, increased VASP phosphorylation, and ultimately, the inhibition of GPIIb/IIIa receptor activation and platelet aggregation.

Quantitative Data

The following table summarizes the available quantitative data on the interaction of ticlopidine's active metabolite with platelets.

| Parameter | Value | Species | Assay | Reference |

| Inhibition of ADP-induced Platelet Aggregation | ||||

| Concentration Range | 3–100 μM | Human | In vitro platelet aggregation | [2][3] |

Experimental Protocols

In Vitro Platelet Aggregation Assay

This assay is used to assess the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.

Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When an aggregating agent is added, platelets clump together, increasing light transmission through the sample. This change in light transmittance is measured over time by an aggregometer.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from a healthy, consenting donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

-

Carefully collect the PRP.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP using a hematology analyzer.

-

Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

-

-

Assay Procedure:

-

Pre-warm the PRP aliquots to 37°C.

-

Place a cuvette containing the PRP and a magnetic stir bar into the aggregometer.

-

Add the test compound (e.g., ticlopidine's active metabolite, UR-4501) at various concentrations or a vehicle control to the PRP and incubate for a specified period (e.g., 5-10 minutes) at 37°C with stirring.[2]

-

Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 5-10 μM).[2]

-

Record the change in light transmittance for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum aggregation is measured as the percentage change in light transmittance.

-

The inhibitory effect of the test compound is calculated as the percentage reduction in aggregation compared to the vehicle control.

-

An IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) can be determined by plotting the percentage inhibition against the log of the compound concentration.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a preparation containing the receptor (e.g., platelet membranes) in the presence of varying concentrations of an unlabeled competitor compound. The amount of radioligand bound to the receptor is measured, and the affinity of the competitor compound is determined by its ability to displace the radioligand.

Methodology:

-

Preparation of Platelet Membranes:

-

Isolate platelets from whole blood as described for the platelet aggregation assay.

-

Wash the platelets in a suitable buffer (e.g., Tyrode's buffer).

-

Lyse the platelets by sonication or freeze-thaw cycles in a hypotonic buffer containing protease inhibitors.

-

Centrifuge the lysate at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Assay Procedure:

-

In a multi-well plate, add the platelet membrane preparation.

-

Add a fixed concentration of a radiolabeled P2Y12 antagonist (e.g., [³H]-2-MeS-ADP).

-

Add varying concentrations of the unlabeled competitor compound (e.g., ticlopidine's active metabolite).

-

For determining non-specific binding, add a high concentration of a known P2Y12 antagonist.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the log of the competitor concentration.

-

Calculate the IC50 value from the resulting competition curve.

-

Determine the binding affinity (Ki) of the competitor compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Figure 1. P2Y12 receptor signaling pathway and its inhibition by the active metabolite of ticlopidine.

Figure 2. Metabolic activation pathway of ticlopidine.

Figure 3. Experimental workflow for an in vitro platelet aggregation assay.

Conclusion

This compound exerts its antiplatelet effect through a sophisticated mechanism that involves hepatic bioactivation to a reactive thiol metabolite, followed by the irreversible covalent modification of the P2Y12 receptor on platelets. This permanent inactivation of the receptor disrupts the critical ADP-mediated signaling pathway that leads to platelet aggregation. While newer antiplatelet agents with more favorable safety profiles and less inter-individual variability in response have largely replaced ticlopidine in clinical practice, a thorough understanding of its mechanism of action remains highly relevant. It provides a valuable framework for the study of thienopyridine derivatives and the ongoing development of novel antithrombotic therapies targeting the P2Y12 receptor. This guide has synthesized the key technical aspects of ticlopidine's interaction with the P2Y12 receptor, providing a foundational resource for the scientific community.

References

- 1. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivation of the human P2Y12 receptor by thiol reagents requires interaction with both extracellular cysteine residues, Cys17 and Cys270 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Ticlopidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ticlopidine hydrochloride, a cornerstone in the development of antiplatelet therapies, represents a significant milestone in the management of thromboembolic disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this thienopyridine derivative. It is designed to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development. The document outlines the historical context of its discovery, delves into various synthetic methodologies with a detailed experimental protocol, and presents its pharmacological properties in a structured format. Particular emphasis is placed on quantitative data, presented in clear tabular formats, and the visualization of complex pathways and workflows through detailed diagrams.

Discovery and Historical Context

Ticlopidine was discovered in the 1970s by a team of researchers in France at Castaigne S.A., which was later acquired by Sanofi.[1] The initial research was aimed at identifying novel anti-inflammatory agents.[1] However, during pharmacological screening, ticlopidine was observed to possess potent anti-platelet properties.[1] This serendipitous discovery shifted its developmental focus.

Patented in 1973, ticlopidine was first introduced to the French market in 1978 under the trade name Ticlid.[1][2] Its initial indications were for patients at high risk of thrombotic events, particularly those undergoing heart surgery or hemodialysis.[1] The drug was later approved in the United States in 1991 for the reduction of the risk of thrombotic stroke.[1] Ticlopidine's development paved the way for second-generation thienopyridines, such as clopidogrel, which offered improved safety profiles.

Synthetic Pathways and Methodologies

Several synthetic routes for this compound have been developed and reported in the literature. The common strategies involve the construction of the tetrahydrothieno[3,2-c]pyridine core followed by N-alkylation with 2-chlorobenzyl chloride.

Synthesis from Thiophene

A highly productive and scalable five-step synthesis starting from readily available thiophene has been reported, with an overall yield of approximately 60%.[3][4][5] This method is advantageous due to its operational simplicity, use of inexpensive reagents, and suitability for large-scale production.[3][4][5]

Synthesis from 2-Thiophenecarboxaldehyde

Another established method begins with 2-thiophenecarboxaldehyde. This pathway involves a condensation reaction with nitromethane, followed by reduction to yield 2-(2-thienyl)ethylamine. Subsequent reactions with formaldehyde, annulation, and final condensation with 2-chlorobenzyl chloride produce this compound with an overall yield of 38.6%.[3]

Synthesis from Thiophene Ethanol

A method utilizing thiophene ethanol as the starting material has also been patented. This process involves the protection of the hydroxyl group with p-toluenesulfonyl chloride, followed by a condensation reaction with o-chlorobenzylamine. The final step is a ring-closing reaction with 1,3-dioxolane under acidic conditions to furnish this compound. This route is noted for its mild reaction conditions and cost-effectiveness.

Core Synthesis Pathway Diagram

References

Ticlopidine Hydrochloride: A Deep Dive into its Core Mechanism of Platelet Aggregation Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of ticlopidine hydrochloride in inhibiting platelet aggregation. Ticlopidine, a first-generation thienopyridine, has been a subject of extensive research, paving the way for a deeper understanding of platelet physiology and the development of subsequent antiplatelet therapies. This document provides a comprehensive overview of its mechanism of action, metabolic activation, and the signaling pathways it modulates, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Mechanism of Action: From Prodrug to Potent Inhibitor

This compound itself is an inactive prodrug that requires hepatic metabolism to exert its antiplatelet effects.[1][2][3] The in vivo activity of ticlopidine is attributed to its active metabolite, which irreversibly antagonizes the P2Y12 purinergic receptor on the platelet surface.[1] This irreversible binding is a hallmark of the thienopyridine class and ensures a sustained antiplatelet effect for the lifespan of the platelet.

Metabolic Activation

The biotransformation of ticlopidine is a critical step in its mechanism of action. Following oral administration, ticlopidine is absorbed and undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. While multiple metabolites are formed, the key active metabolite responsible for the antiplatelet activity has been identified as a thiol derivative, UR-4501.[4][5] The generation of this active metabolite is a multi-step process.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. Ticlopidine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in platelet-dependent disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ticlopidine: A Technical Guide on a Prodrug Antiplatelet Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticlopidine, a first-generation thienopyridine, is an antiplatelet agent historically used in the prevention of thrombotic events, particularly stroke.[1][2] Its pharmacological activity is entirely dependent on its conversion to an active metabolite, classifying it as a prodrug. This technical guide provides an in-depth examination of the pharmacological profile of ticlopidine, focusing on its mechanism of action, metabolic activation, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization. While its clinical use has been largely superseded by newer agents with improved safety profiles, the study of ticlopidine offers valuable insights into the principles of prodrug design and antiplatelet therapy.[3][4]

Mechanism of Action: From Inactive Prodrug to Irreversible Platelet Inhibition

Ticlopidine in its parent form has no significant antiplatelet activity in vitro.[5][6] Its therapeutic effect is mediated by an active metabolite generated through hepatic metabolism.[3][7] This active metabolite irreversibly antagonizes the P2Y12 purinergic receptor on the platelet surface.[7][8]

The binding of adenosine diphosphate (ADP) to the P2Y12 receptor is a critical step in platelet activation and aggregation.[9] By blocking this receptor, the active metabolite of ticlopidine prevents ADP-mediated downstream signaling.[6][8] This inhibition ultimately hinders the conformational change and activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation by preventing it from binding to fibrinogen.[3][6][8]

The irreversible nature of this inhibition means that the antiplatelet effect persists for the entire lifespan of the affected platelet, which is typically 7 to 10 days.[8] Normal platelet function is only restored as new platelets are produced and enter circulation.[8]

Metabolic Activation and Pharmacokinetics

Ticlopidine is administered orally and is well-absorbed, with bioavailability exceeding 80%.[10][11] Its absorption is enhanced by approximately 20% when taken with food.[5][12]

Metabolic Pathway

The conversion of ticlopidine to its active form is a multi-step process occurring predominantly in the liver.[3][13] This bioactivation is catalyzed by the cytochrome P450 (CYP) enzyme system.[3][7] Several CYP isozymes are involved, including CYP2C19, CYP2B6, CYP2C9, and CYP1A2.[14] The metabolism of ticlopidine is complex, leading to the formation of at least 20 metabolites, most of which are inactive.[5][6] A key step in the activation pathway is the oxidation of the thiophene ring to form 2-oxo-ticlopidine, which is then further metabolized to the active thiol-containing metabolite, UR-4501.[15][16]

Ticlopidine is also a mechanism-based inhibitor of CYP2C19 and CYP2B6, meaning it irreversibly inactivates these enzymes during its own metabolism.[17][18] This can lead to drug-drug interactions and non-linear pharmacokinetics upon repeated dosing.[5][17]

Pharmacokinetic Parameters

Ticlopidine exhibits non-linear pharmacokinetics, with clearance decreasing upon repeated administration.[5] The drug is extensively metabolized, with very little unchanged drug excreted.[12] It is highly protein-bound (98%), primarily to serum albumin and lipoproteins.[5][6]

| Parameter | Value | Reference(s) |

| Bioavailability | >80% | [10],[11] |

| Time to Peak Plasma Concentration | ~2 hours | [10],[5] |

| Effect of Food | ~20% increase in AUC | [5],[12] |

| Protein Binding | 98% (reversible) | [5],[6] |

| Metabolism | Extensive hepatic (CYP-mediated) | [3],[6] |

| Elimination Half-life (single dose) | ~12.6 hours | [6],[11] |

| Elimination Half-life (repeated dosing) | 4-5 days | [11] |

| Excretion | Primarily as metabolites in urine (~60%) and feces (~23%) | [6] |

Table 1: Summary of Pharmacokinetic Parameters for Ticlopidine.

Pharmacodynamics

The antiplatelet effect of ticlopidine has a delayed onset, with significant inhibition of ADP-induced platelet aggregation observed within 2 to 4 days of initiating therapy at a dose of 250 mg twice daily.[5][19] The maximum effect is typically reached after 8 to 11 days of continuous dosing.[5] This delay is a direct consequence of the time required for hepatic metabolism to generate sufficient concentrations of the active metabolite.

| Parameter | Description | Reference(s) |

| Onset of Action | 24-48 hours | [20] |

| Maximum Inhibition | 3-5 days (older data) or 8-11 days (newer data) | [5],[20] |

| Duration of Effect | Lasts for the life of the platelet (7-10 days) | [8] |

| Inhibition of ADP-induced Aggregation | 60-70% at steady state (250 mg b.i.d.) | [5] |

Table 2: Pharmacodynamic Properties of Ticlopidine.

Clinical Efficacy and Safety Profile

Clinical trials have demonstrated the efficacy of ticlopidine in the secondary prevention of stroke.[3] The Ticlopidine Aspirin Stroke Study (TASS) found that ticlopidine was more effective than aspirin in reducing the risk of stroke in patients who had experienced a recent transient ischemic attack (TIA) or minor stroke.[21][22]

| Trial | Patient Population | Comparator | Key Outcome | Result | Reference(s) |

| CATS (Canadian American Ticlopidine Study) | Patients with recent atherothrombotic stroke | Placebo | Risk of stroke, MI, or vascular death | 24% risk reduction with ticlopidine | [5] |

| TASS (Ticlopidine Aspirin Stroke Study) | Patients with recent TIA or minor stroke | Aspirin (1300 mg/day) | Risk of fatal or nonfatal stroke | 24% risk reduction with ticlopidine over 5 years | [5] |

| TASS (Non-white subgroup) | Non-white patients from TASS | Aspirin (1300 mg/day) | 1-year rate of nonfatal stroke or death | 48.1% relative risk reduction with ticlopidine | [21],[22] |

Table 3: Summary of Key Clinical Efficacy Data for Ticlopidine.

Despite its efficacy, the use of ticlopidine has been significantly limited by a risk of serious, life-threatening adverse effects, including:

-

Neutropenia/Agranulocytosis: A severe decrease in white blood cells, increasing the risk of infection.[10][12]

-

Thrombotic Thrombocytopenic Purpura (TTP): A rare but serious disorder causing blood clots to form in small blood vessels throughout the body.[3]

-

Aplastic Anemia: A condition where the body stops producing enough new blood cells.[3]

These hematological toxicities necessitate regular blood count monitoring, especially during the first three months of therapy.[10][19] The development of clopidogrel, a second-generation thienopyridine with a more favorable safety profile, led to a decline in the clinical use of ticlopidine.[1][3]

Key Experimental Protocols

Platelet Aggregation Inhibition Assay (In Vitro)

This assay is fundamental for assessing the pharmacodynamic effect of antiplatelet agents. Since ticlopidine is a prodrug, its active metabolite must be used for in vitro testing.

Objective: To determine the concentration-dependent inhibitory effect of ticlopidine's active metabolite (e.g., UR-4501) on ADP-induced human platelet aggregation.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[23]

-

Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP (supernatant) from red and white blood cells. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed (e.g., 2000 x g for 15 minutes).

-

Platelet Count Standardization: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Incubation: Aliquots of PRP are pre-incubated with varying concentrations of the ticlopidine active metabolite or vehicle control at 37°C for a specified time (e.g., 1-5 minutes).[15]

-

Aggregation Measurement: The PRP samples are placed in an aggregometer. A baseline light transmittance is established.

-

Agonist Addition: A platelet agonist, such as ADP (e.g., 10 µM), is added to induce aggregation.[15][16]

-

Data Recording: Light transmittance through the sample is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Analysis: The maximum percentage of aggregation is calculated for each concentration, with 0% aggregation set by the vehicle control baseline and 100% aggregation set by the PPP. The IC₅₀ value (concentration causing 50% inhibition) can then be determined.

In Vitro Metabolism Study for Metabolite Identification and CYP Phenotyping

This protocol is used to identify the enzymes responsible for metabolizing a drug and to characterize the resulting metabolites.

Objective: To identify the human cytochrome P450 enzymes involved in the metabolic activation of ticlopidine.

Methodology:

-

Reaction Mixture Preparation: A typical incubation mixture contains human liver microsomes (or specific recombinant CYP enzymes), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and ticlopidine at a specified concentration.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to allow temperature equilibration.

-

Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: The reaction is allowed to proceed at 37°C for a set time period. For CYP phenotyping, parallel incubations are run with and without specific chemical inhibitors for different CYP isozymes (e.g., omeprazole for CYP2C19).[17][24]

-

Termination of Reaction: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected.

-

Analysis by LC-MS/MS: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the separation, identification, and quantification of ticlopidine and its various metabolites based on their retention times and mass-to-charge ratios.[15]

-

Data Interpretation: By comparing the metabolite profiles from incubations with different recombinant CYPs or with/without specific inhibitors, the contribution of each CYP isozyme to ticlopidine's metabolism can be determined.

Conclusion

Ticlopidine is a classic example of a prodrug whose therapeutic utility is entirely contingent upon its metabolic activation. Its pharmacological profile is characterized by a delayed onset of action, irreversible inhibition of the P2Y12 receptor, and a prolonged antiplatelet effect. The complex, CYP-mediated metabolism of ticlopidine not only generates its active form but also contributes to its potential for drug interactions and serious adverse effects. While its clinical application has waned with the advent of safer alternatives, the scientific journey of ticlopidine has provided a foundational understanding of thienopyridine antiplatelet therapy and continues to serve as an important case study for researchers in pharmacology and drug development.

References

- 1. P2Y12 inhibitors: pharmacologic mechanism and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. Ticlopidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. drugs.com [drugs.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Ticlopidine Hydrochloride? [synapse.patsnap.com]

- 9. academic.oup.com [academic.oup.com]

- 10. google.com [google.com]

- 11. Ticlopidine - Wikipedia [en.wikipedia.org]

- 12. Clinical pharmacokinetics of ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ticlopidine Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Comparison of In Vitro Metabolism of Ticlopidine by Human Cytochrome P450 2B6 and Rabbit Cytochrome P450 2B4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.hres.ca [pdf.hres.ca]

- 20. Ticlopidine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in platelet-dependent disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The efficacy and safety of ticlopidine and aspirin in non-whites: analysis of a patient subgroup from the Ticlopidine Aspirin Stroke Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. neurology.org [neurology.org]

- 23. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

In Vitro Activity of Ticlopidine Hydrochloride Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of the metabolites of Ticlopidine Hydrochloride, a cornerstone antiplatelet agent. Ticlopidine, a thienopyridine derivative, is a prodrug that undergoes extensive hepatic metabolism to form active metabolites responsible for its therapeutic effects.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies for assessing metabolite activity, and visualizes the metabolic pathways and mechanisms of action.

Quantitative In Vitro Activity of Ticlopidine Metabolites

Ticlopidine itself does not exhibit significant antiplatelet activity in vitro.[1][2] Its efficacy is entirely dependent on the generation of active metabolites. The primary active metabolite identified is designated as UR-4501, which is formed from the intermediate metabolite, 2-oxo-ticlopidine.[1][2]

The following tables summarize the in vitro inhibitory activities of Ticlopidine and its key metabolites on platelet aggregation.

Table 1: Inhibition of ADP-Induced Human Platelet Aggregation by Ticlopidine and its Metabolites

| Compound | Concentration (μM) | ADP Concentration (μM) | Inhibition of Platelet Aggregation (%) | Citation |

| Ticlopidine | 3 - 100 | 10 | No significant inhibition | [1] |

| 2-oxo-ticlopidine | 3 - 100 | 10 | No significant inhibition | [1] |

| UR-4501 | 3 | 10 | Concentration-dependent inhibition | [1][2] |

| UR-4501 | 10 | 10 | Concentration-dependent inhibition | [1][2] |

| UR-4501 | 30 | 10 | Concentration-dependent inhibition | [1][2] |

| UR-4501 | 100 | 10 | Concentration-dependent inhibition | [1][2] |

Table 2: Inhibitory Effects of UR-4501 on Platelet Aggregation Induced by Various Agonists in Rat Washed Platelets

| Agonist | UR-4501 Concentration (μM) | Inhibition of Platelet Aggregation | Citation |

| ADP | 10 - 100 | Strong inhibition | [1][2] |

| Collagen | 10 - 100 | Strong inhibition | [1][2] |

| Thrombin | 10 - 100 | Slight inhibition | [1][2] |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro studies of Ticlopidine metabolites.

In Vitro Generation of Ticlopidine Metabolites

The active metabolite of Ticlopidine, UR-4501, was generated in vitro using a rat liver homogenate.[1][2]

-

Starting Material: 2-oxo-ticlopidine, a known metabolite of Ticlopidine.[1]

-

Enzyme Source: Phenobarbital-induced rat liver homogenate (S9 fraction).[1][2] The induction with phenobarbital increases the expression of certain cytochrome P450 enzymes, which are crucial for the metabolism.[1]

-

Incubation Conditions: 2-oxo-ticlopidine was incubated with the rat liver homogenate in the presence of an NADPH-generating system.[1] NADPH is an essential cofactor for cytochrome P450 enzymes.[1]

-

Isolation of Active Metabolite: The active metabolite, UR-4501, was isolated from the incubation mixture using high-performance liquid chromatography (HPLC).[1][2]

In Vitro Platelet Aggregation Assays

The antiplatelet activity of the generated metabolites was assessed using in vitro platelet aggregation assays.[1]

-

Platelet Source: Human platelet-rich plasma (PRP) or washed rat platelets.[1]

-

Assay Principle: Platelet aggregation is measured by monitoring the change in light transmission through a platelet suspension using an aggregometer. As platelets aggregate, the light transmission increases.

-

Procedure:

-

Platelets were pre-incubated with the test compound (Ticlopidine, 2-oxo-ticlopidine, or UR-4501) or vehicle control for a specified period (e.g., 1 hour for human platelets, 5 minutes for rat platelets).[1]

-

Platelet aggregation was then induced by adding an agonist such as adenosine diphosphate (ADP), collagen, or thrombin.[1]

-

The percentage of aggregation inhibition was calculated relative to the vehicle control.[1]

-

-

Irreversibility Assessment: To determine the irreversibility of inhibition, platelets were incubated with UR-4501, washed twice to remove the unbound compound, and then stimulated with an agonist. The persistence of inhibition after washing indicates an irreversible mode of action.[1][2]

Signaling Pathways and Metabolic Activation

The following diagrams illustrate the metabolic activation of Ticlopidine and its mechanism of action on platelet aggregation.

Caption: Metabolic activation pathway of this compound.

Caption: Mechanism of action of Ticlopidine's active metabolite on platelet aggregation.

Caption: Experimental workflow for identifying and testing Ticlopidine's active metabolites.

References

- 1. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Ticlopidine | C14H14ClNS | CID 5472 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ticlopidine Hydrochloride: An In-depth Technical Guide on the Inhibition of ADP-Induced Platelet Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticlopidine hydrochloride is an antiplatelet agent belonging to the thienopyridine class of drugs.[1][2] It is utilized in the prevention of thrombotic events, particularly in patients who have experienced a stroke or are at high risk for such events.[2][3][4] The primary mechanism of action of ticlopidine involves the inhibition of platelet aggregation induced by Adenosine Diphosphate (ADP), a key mediator in thrombus formation.[3][5][6] This technical guide provides a comprehensive overview of the molecular mechanisms underlying ticlopidine's effect on ADP-induced platelet activation, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Ticlopidine itself is a prodrug, meaning it is inactive upon administration and requires metabolic conversion in the liver to its active form.[7][8] This active metabolite then exerts its antiplatelet effects by irreversibly targeting a specific receptor on the platelet surface.[1][2][3] Understanding the intricacies of this interaction is crucial for the development of novel antiplatelet therapies and for optimizing the clinical use of existing agents.

Mechanism of Action

This compound's therapeutic effect is centered on its ability to antagonize the P2Y12 receptor, one of the primary ADP receptors on the platelet surface.[1][2][3][9] The binding of ADP to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation and aggregation. Ticlopidine, through its active metabolite, selectively and irreversibly blocks this receptor, thereby preventing the downstream signaling events.[1][2][3]

Bioactivation of Ticlopidine

Ticlopidine is extensively metabolized by the liver's cytochrome P450 enzyme system to generate its active metabolite.[1][8] This active metabolite, a reactive thiol derivative, is responsible for the drug's in vivo activity.[1] The parent drug, ticlopidine, has no significant antiplatelet activity in vitro.[7][10]

P2Y12 Receptor Antagonism

The active metabolite of ticlopidine specifically targets the P2Y12 receptor.[1] The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, inhibits adenylyl cyclase.[1] This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11] Lower cAMP levels, in turn, promote platelet activation.

By irreversibly binding to the P2Y12 receptor, the active metabolite of ticlopidine prevents ADP from binding and initiating this signaling cascade.[1][3] This results in the maintenance of higher intracellular cAMP levels, which is associated with an inhibited state of the platelet.[11]

Downstream Effects on Platelet Function

The blockade of the P2Y12 receptor by ticlopidine's active metabolite leads to several downstream consequences that collectively inhibit platelet aggregation:

-

Inhibition of GPIIb/IIIa Complex Activation: A crucial step in platelet aggregation is the conformational change of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the platelet surface, which allows it to bind fibrinogen.[3] The signaling pathway initiated by ADP binding to P2Y12 is essential for this activation. By blocking the P2Y12 receptor, ticlopidine prevents the activation of the GPIIb/IIIa complex.[3][7]

-

Reduced Fibrinogen Binding: As the GPIIb/IIIa complex is the primary receptor for fibrinogen, its inactivation by ticlopidine leads to a significant reduction in fibrinogen binding to platelets.[7][10][12] Fibrinogen acts as a bridge between platelets, and its reduced binding directly inhibits platelet-platelet aggregation.[3]

-

Inhibition of Platelet Aggregation: The culmination of these effects is a potent, time- and dose-dependent inhibition of ADP-induced platelet aggregation.[5][10] The inhibition is irreversible and persists for the lifespan of the platelet, which is approximately 7 to 10 days.[3][10]

Quantitative Efficacy Data

The inhibitory effect of ticlopidine on ADP-induced platelet activation has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibition of ADP-Induced Fibrinogen Binding by Ticlopidine In Vitro

| Ticlopidine Concentration (µM) | Mean Inhibition of ADP-Induced Fibrinogen Binding (%) |

| 200 | 82 |

| 100 | 73 |

| 50 | 42 |

| 25 | 32 |

Data from a study on freshly-washed normal platelets stimulated by 10 µM ADP.[12]

Table 2: Inhibition of Adrenaline-Induced Fibrinogen Binding by Ticlopidine In Vitro

| Ticlopidine Concentration (µM) | Mean Inhibition of Adrenaline-Induced Fibrinogen Binding (%) |

| 200 | 86 |

| 100 | 82 |

| 50 | 60 |

| 25 | 35 |

Data from a study on freshly-washed normal platelets stimulated by 10 µM adrenaline.[12]

Table 3: IC50 of Ticlopidine on ADP-Induced Platelet Aggregation

| Parameter | Value |

| IC50 | ~2 µM |

IC50 value for the inhibition of ADP-induced platelet aggregation in men.[13]

Table 4: Ex Vivo Inhibition of ADP-Induced Platelet Aggregation in Healthy Volunteers

| This compound Dose | Time to Substantial Inhibition (>50%) | Time to Maximum Inhibition (60-70%) |

| 250 mg twice daily | Within 4 days | 8 to 11 days |

Data from healthy volunteers over the age of 50.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of ticlopidine on platelet function.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold standard method for assessing platelet function and the effects of antiplatelet agents.[14]

Objective: To measure the extent of platelet aggregation in response to an agonist (e.g., ADP) in the presence and absence of an inhibitor (e.g., ticlopidine's active metabolite).

Materials:

-

Whole blood collected in sodium citrate tubes.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Agonist solution (e.g., Adenosine Diphosphate - ADP).

-

Test compound (e.g., active metabolite of ticlopidine or in vitro concentrations of ticlopidine).

-

Platelet aggregometer.

-

Aggregometer cuvettes with stir bars.

Procedure:

-

Blood Collection: Draw venous blood into tubes containing 3.2% or 3.8% sodium citrate.

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10^9/L) using PPP.

-

Assay Setup:

-

Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar.

-

Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission.

-

Place the PRP cuvette in the sample well to set 0% light transmission.

-

-

Incubation: Add the test compound (ticlopidine or its active metabolite) or vehicle control to the PRP and incubate for a specified time at 37°C with stirring.

-

Aggregation Induction: Add the agonist (ADP) to the cuvette to induce platelet aggregation.

-

Data Acquisition: Record the change in light transmission over time as platelets aggregate. The extent of aggregation is expressed as the maximum percentage change in light transmission.

Fibrinogen Binding Assay

Objective: To quantify the binding of fibrinogen to the platelet surface following activation.

Materials:

-

Washed platelets.

-

Radiolabeled fibrinogen (e.g., 125I-fibrinogen).

-

Platelet agonists (e.g., ADP, adrenaline).

-

Ticlopidine at various concentrations.

-

Bovine Serum Albumin (BSA).

-

Buffer solutions.

-

Gamma counter.

Procedure:

-

Platelet Preparation: Prepare a suspension of washed platelets from citrated whole blood.

-

Incubation: Pre-incubate the washed platelets with different concentrations of ticlopidine or a vehicle control.

-

Stimulation and Binding:

-

Add the platelet agonist (e.g., 10 µM ADP) to the platelet suspension.

-

Immediately add 125I-fibrinogen to the suspension.

-

-

Separation of Bound and Free Fibrinogen: After a defined incubation period, separate the platelets (with bound fibrinogen) from the solution containing free fibrinogen by centrifugation through a dense BSA cushion.

-

Quantification: Measure the radioactivity of the platelet pellet using a gamma counter to determine the amount of bound fibrinogen.

Visualizations

Signaling Pathways

Caption: ADP signaling pathway and the inhibitory action of Ticlopidine.

Experimental Workflow

Caption: Workflow for Platelet Aggregation Assay.

Conclusion

This compound is a potent inhibitor of ADP-induced platelet activation, acting as an irreversible antagonist of the P2Y12 receptor. Its mechanism involves hepatic bioactivation to an active metabolite that prevents the ADP-mediated signaling cascade, ultimately leading to the inhibition of GPIIb/IIIa receptor activation and fibrinogen binding. The quantitative data presented underscore its efficacy in a dose-dependent manner. The detailed experimental protocols provide a framework for the continued investigation of ticlopidine and other P2Y12 inhibitors. The provided visualizations offer a clear representation of the complex biological processes and experimental procedures involved. This in-depth guide serves as a valuable resource for researchers and professionals in the field of thrombosis and hemostasis.

References

- 1. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ticlopidine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. Ticlopidine. An updated review of its pharmacology and therapeutic use in platelet-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ticlopidine: a new platelet aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Ticlopidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ticlopidine, Ticlid (discontinued brand in US): Side Effects, Dosage [medicinenet.com]

- 10. Ticlopidine: Package Insert / Prescribing Information / MOA [drugs.com]

- 11. Mode of action of ticlopidine in inhibition of platelet aggregation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The in vitro effect of ticlopidine on fibrinogen and factor VIII binding to human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural and Chemical Properties of Ticlopidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticlopidine Hydrochloride is a thienopyridine derivative that acts as a platelet aggregation inhibitor. This technical guide provides a comprehensive overview of its structural and chemical properties, essential for its development, characterization, and quality control in a pharmaceutical setting. The document details its physicochemical characteristics, spectroscopic profile, and analytical methodologies. Furthermore, it elucidates its mechanism of action through a detailed signaling pathway diagram and provides standardized experimental workflows.

Chemical and Structural Properties

This compound is chemically known as 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. Its structure consists of a tetrahydrothienopyridine moiety linked to a 2-chlorobenzyl group. The hydrochloride salt enhances its solubility and stability for pharmaceutical formulation.

| Property | Value | References |

| Chemical Name | 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride | [1] |

| CAS Number | 53885-35-1 | |

| Molecular Formula | C₁₄H₁₄ClNS · HCl | |

| Molecular Weight | 300.25 g/mol | [1] |

| Appearance | White to pale yellowish-white crystalline powder. | [2] |

| Melting Point | 205 - 212 °C | [3] |

| pKa | 7.64 (at 25°C) | [3] |

Solubility

This compound exhibits varied solubility in different solvents, a critical factor for its formulation and bioavailability.

| Solvent | Solubility | References |

| Water | Soluble (100 mM) | [3] |

| Methanol | Soluble | [2] |

| Ethanol (95%) | Sparingly soluble | [2] |

| Chloroform | Soluble | [3] |

| Acetone | Very slightly soluble | [3] |

| Diethyl ether | Practically insoluble | [2] |

| DMSO | Soluble (100 mM) | [3] |

| Acetic Acid (100%) | Freely soluble | [2] |

Spectroscopic and Analytical Characterization

UV-Visible Spectroscopy

In an aqueous solution, this compound exhibits characteristic absorption maxima.

| Wavelength (λmax) | Solvent | References |

| 214 nm, 267 nm, 276 nm | Water | [3] |

| 233 nm | Methanol:Water (70:30) | |

| 214 nm, 275 nm | Distilled Water and Methanol |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically obtained using a potassium bromide (KBr) disk, displays characteristic absorption bands corresponding to its functional groups. It is important to note that ion exchange can occur between chloride ions of the sample and bromide ions of the KBr, potentially altering the spectrum. Using a potassium chloride (KCl) pellet can mitigate this issue.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal for the structural elucidation of this compound. The proton NMR spectrum shows characteristic signals for the aromatic protons of the chlorobenzyl group and the aliphatic protons of the tetrahydrothienopyridine ring.[5]

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a sensitive technique for the determination of this compound. In positive ion mode, the protonated molecule [M+H]⁺ is observed. Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns useful for identification and quantification in biological matrices.[6][7][8]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 2-thiophene ethanol with p-toluenesulfonyl chloride, followed by condensation with o-chlorobenzylamine and subsequent ring closure.[9][10]

Caption: Synthetic workflow for this compound.

Determination of Melting Point (Capillary Method - USP <741>)

-

Sample Preparation: Dry the this compound powder and charge it into a capillary tube to a height of 2.5-3.5 mm.[11]

-

Apparatus: Use a calibrated melting point apparatus.

-

Procedure: Insert the capillary into the heating block at a temperature approximately 5°C below the expected melting point. Heat at a rate of 1 ± 0.5 °C/min.[11]

-

Measurement: Record the temperature at which the substance is observed to collapse against the side of the tube (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.[11]

Determination of pKa by Potentiometric Titration

-

Preparation: Calibrate a potentiometer with standard pH buffers. Prepare a 1 mM solution of this compound.[12][13]

-

Titration Setup: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Purge with nitrogen to remove dissolved gases.[12][13]

-

Titration: Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl. Titrate with standardized 0.1 M NaOH, recording the pH after each addition until the pH stabilizes around 12-12.5.[12][13]

-

Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa is the pH at the half-equivalence point.[14]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantification of this compound in tablet formulations.

References

- 1. This compound | C14H15Cl2NS | CID 65335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. chembk.com [chembk.com]

- 4. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative determination of this compound in human plasma by high-performance liquid chromatography-electronspray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ticlopidine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN105601645A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 10. CN105503902A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 11. thinksrs.com [thinksrs.com]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. applications.emro.who.int [applications.emro.who.int]

Methodological & Application

Ticlopidine Hydrochloride: Protocols for In Vitro Solution Preparation and Assay Applications

Application Note

Ticlopidine hydrochloride is a potent antiplatelet agent that functions as an irreversible antagonist of the P2Y12 receptor, a key component in ADP-mediated platelet activation and aggregation.[1][2][3] Its utility in preclinical research necessitates standardized protocols for the preparation of solutions to ensure reproducibility and accuracy in a variety of in vitro assays. This document provides detailed methodologies for the preparation of this compound solutions and their application in common experimental settings, targeting researchers, scientists, and professionals in drug development.

This compound is a white to off-white crystalline solid.[4] It is freely soluble in water and methanol, and its solubility in aqueous solutions is pH-dependent.[4] For in vitro studies, it is commonly dissolved in organic solvents like dimethyl sulfoxide (DMSO) to create concentrated stock solutions, which are then diluted into aqueous buffers for working concentrations.[5] Careful consideration of the final solvent concentration is crucial to avoid off-target effects in biological assays.

Physicochemical and Solubility Data

A summary of the key physicochemical and solubility properties of this compound is presented below to guide solution preparation.

| Property | Value | Reference |

| Molecular Weight | 300.25 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility in Water | Freely soluble (self-buffers to pH 3.6) | [4] |

| Solubility in DMSO | Approximately 10 mg/mL to 22 mg/mL | [5][6] |

| Solubility in Ethanol | Approximately 0.5 mg/mL | [5] |

| Solubility in PBS (pH 7.2) | Approximately 0.1 mg/mL | [5] |

| Storage (Solid) | -20°C | [5] |

| Storage (Stock Solution in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months | [7] |

P2Y12 Receptor Signaling Pathway

This compound exerts its antiplatelet effect by irreversibly blocking the P2Y12 receptor. The binding of its active metabolite to this receptor inhibits the downstream signaling cascade initiated by adenosine diphosphate (ADP), ultimately leading to reduced platelet aggregation.

Caption: P2Y12 Receptor Signaling Pathway.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for various in vitro assays.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh 3.00 mg of this compound powder into the tube.

-

Add 1.0 mL of anhydrous DMSO to the tube.

-

Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution if necessary.[7]

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Preparation of Working Solutions for Platelet Aggregation Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for use in platelet aggregation assays. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced effects on platelet function.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2, or Tyrode's buffer)

-

Sterile microcentrifuge tubes

Procedure:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentrations. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in the buffer.

-

It is recommended to prepare fresh working solutions on the day of the experiment.[7]

-

If preparing aqueous solutions directly from the solid, be aware that the solubility in PBS (pH 7.2) is low (approximately 0.1 mg/mL), and these solutions are not recommended for storage for more than one day.[5]

Experimental Workflow: In Vitro Platelet Aggregation Assay

The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation.

References

Application Notes and Protocols for Studying Ticlopidine Hydrochloride Efficacy in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ticlopidine Hydrochloride is an antiplatelet agent that functions as an irreversible antagonist of the P2Y12 receptor on platelets. This action inhibits adenosine diphosphate (ADP)-mediated platelet activation and aggregation, thereby reducing the risk of thrombosis.[1][2] These application notes provide detailed protocols for in vivo and ex vivo studies in rat and rabbit models to evaluate the efficacy of this compound.

Mechanism of Action: P2Y12 Receptor Signaling Pathway

Ticlopidine is a prodrug that is metabolized to an active form, which then irreversibly blocks the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding ADP, initiates a signaling cascade leading to platelet activation and aggregation. The binding of Ticlopidine's active metabolite to the P2Y12 receptor inhibits this pathway.

References

Application Notes and Protocols for Platelet Aggregometry Assays Using Ticlopidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for conducting platelet aggregometry assays to evaluate the inhibitory effects of Ticlopidine Hydrochloride. Ticlopidine is a prodrug that, through its active metabolite, irreversibly inhibits the P2Y12 receptor on platelets, thereby impeding adenosine diphosphate (ADP)-mediated platelet aggregation.[1][2] Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function and is the primary technique detailed herein.[3][4][5]

Introduction

This compound is an antiplatelet agent used in the prevention of thrombotic events.[1] It belongs to the thienopyridine class of drugs and functions as a prodrug, requiring hepatic metabolism to be converted into its active form.[1][2][6] The active metabolite of ticlopidine selectively and irreversibly antagonizes the P2Y12 receptor on the platelet surface.[1][2] This action blocks the binding of ADP, a key platelet agonist, preventing the subsequent activation of the glycoprotein IIb/IIIa complex and ultimately inhibiting platelet aggregation.[1] Understanding the in vitro effects of ticlopidine on platelet function is crucial for drug development and clinical research. Platelet aggregometry serves as a vital tool for this purpose.

Mechanism of Action of Ticlopidine

Ticlopidine, being a prodrug, exhibits no significant antiplatelet activity in its original form in vitro.[1][7] It undergoes metabolism in the liver, primarily by cytochrome P450 enzymes, to form an active metabolite.[2][6] This active metabolite, a reactive thiol derivative, forms a disulfide bridge with a cysteine residue on the P2Y12 receptor, leading to its irreversible inhibition.[2] By blocking the P2Y12 receptor, the active metabolite of ticlopidine prevents ADP from inducing the conformational changes in the GPIIb/IIIa receptor that are necessary for fibrinogen binding and platelet cross-linking. This inhibition of the ADP signaling pathway also attenuates the aggregation induced by other agonists that rely on ADP release for a full response.[1]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of Ticlopidine and its active metabolite on platelet aggregation.

Table 1: In Vivo Effects of this compound on ADP-Induced Platelet Aggregation in Healthy Volunteers

| Dosage | Duration of Treatment | Maximal Inhibition Achieved | Time to Maximal Inhibition | Reference |

| 250 mg twice daily | 11 days | 60% - 70% | 8 to 11 days | [8] |

| 250 mg twice daily | 4 days | >50% | 4 days | [8] |

Table 2: In Vitro Concentration-Dependent Inhibition of ADP-Induced Human Platelet Aggregation by Ticlopidine's Active Metabolite (UR-4501)

| Concentration of UR-4501 (µM) | Agonist (ADP) Concentration (µM) | Inhibition of Platelet Aggregation | Reference |

| 3 - 100 | 10 | Concentration-dependent | [7][9] |

Table 3: In Vitro Effects of Ticlopidine's Active Metabolite (UR-4501) on Platelet Aggregation Induced by Various Agonists in Rat Washed Platelets

| Concentration of UR-4501 (µM) | Agonist | Effect on Platelet Aggregation | Reference |

| 10 - 100 | ADP | Strong inhibition | [7][9] |

| 10 - 100 | Collagen | Strong inhibition | [7][9] |

| 10 - 100 | Thrombin | Slight inhibition | [7][9] |

Experimental Protocols

Protocol 1: In Vitro Generation of Ticlopidine's Active Metabolite for Platelet Aggregation Assays

As Ticlopidine is a prodrug, its active metabolite must be generated for in vitro studies. The following protocol is based on the methodology described by Sugidachi et al. (2004).[7]

Materials:

-

2-oxo-ticlopidine (a known metabolite of Ticlopidine)

-

Phenobarbital-induced rat liver homogenate

-

NADPH generating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate buffered saline (PBS)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Prepare a reaction mixture containing 2-oxo-ticlopidine, phenobarbital-induced rat liver homogenate, and an NADPH generating system in PBS.

-

Incubate the mixture to allow for the metabolic conversion of 2-oxo-ticlopidine to its active form.

-

Terminate the reaction and purify the active metabolite (referred to as UR-4501 in the literature) using HPLC.[7]

-

Lyophilize the purified fractions and store at -80°C.

-

Reconstitute the lyophilized active metabolite in a suitable solvent (e.g., PBS) to the desired stock concentration for use in platelet aggregation assays.

Protocol 2: Platelet Aggregometry Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the steps for performing an LTA assay to assess the inhibitory effect of Ticlopidine's active metabolite on platelet aggregation.

Materials:

-

Whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

-

3.2% or 3.8% sodium citrate anticoagulant tubes.

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).

-

Light Transmission Aggregometer.

-

Agonists: Adenosine diphosphate (ADP), Collagen, Thrombin, Arachidonic Acid, U46619 (Thromboxane A2 analog).

-

Ticlopidine's active metabolite (prepared as in Protocol 1).

-

Pipettes and aggregometer cuvettes with stir bars.

Procedure:

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into sodium citrate tubes. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant). c. Transfer the PRP to a separate tube. d. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (the supernatant). e. Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

2. Platelet Aggregation Assay: a. Pipette the required volume of PRP into aggregometer cuvettes with stir bars. b. Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission. c. Place a cuvette with PRP in the sample well to set 0% light transmission. d. Add the desired concentration of Ticlopidine's active metabolite or vehicle control to the PRP in the sample cuvette. e. Incubate the PRP with the active metabolite for a specified time (e.g., 1-5 minutes) at 37°C with stirring. f. Add the platelet agonist (e.g., ADP, collagen) to the cuvette to induce aggregation. g. Record the change in light transmission for a set period (e.g., 5-10 minutes). h. The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP and PRP baselines. i. The percentage of inhibition is calculated as: (1 - (Maximal aggregation with inhibitor / Maximal aggregation with vehicle)) * 100%.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 5. plateletservices.com [plateletservices.com]

- 6. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ticlopidine Hydrochloride in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosing protocols, experimental methodologies, and the mechanism of action of Ticlopidine Hydrochloride, a P2Y12 receptor antagonist, for use in rodent models of thrombosis and platelet aggregation.

Mechanism of Action

This compound is a prodrug that, once metabolized, irreversibly inhibits the P2Y12 receptor on platelet surfaces.[1] This action blocks the binding of adenosine diphosphate (ADP), a key signaling molecule in platelet activation.[1] Inhibition of the P2Y12 receptor prevents the downstream signaling cascade that leads to the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) complex, which is crucial for platelet aggregation and thrombus formation.

Dosing Protocols for Rodent Studies

Oral administration is the most common route for this compound in rodent studies. The following tables summarize effective dose ranges reported in the literature for rats and mice. It is important to note that optimal dosage may vary depending on the specific rodent strain, age, and experimental model.

This compound Dosing in Rats

| Application | Dosage | Administration Route | Frequency | Duration | Reference |

| Inhibition of Thrombus Formation & Platelet Aggregation | 50-100 mg/kg | Oral | Daily | Not Specified | [2] |

| Inhibition of Platelet Aggregation | 30 mg/kg | Oral | Single Dose | - | [3] |

| Inhibition of Platelet Aggregation | 100 mg/kg/day & 400 mg/kg/day | Oral | Daily | 48 hours | [4] |

| Venous Thrombosis | 150 mg/kg/day (ED50) | Oral | Daily | 3 days | [5] |

| Cerebral Thrombus Formation | 100-300 mg/kg | Oral | Single Dose | - | [6] |

| Carcinogenicity Study | Up to 100 mg/kg/day | Oral | Daily | 2 years | [7] |

| Lethal Dose (LD50) | 1600 mg/kg | Oral | Single Dose | - | [7][8] |

This compound Dosing in Mice

| Application | Dosage | Administration Route | Frequency | Duration | Reference |

| Carcinogenicity Study | Up to 275 mg/kg/day | Oral | Daily | 78 weeks | [7] |

| Lethal Dose (LD50) | 500 mg/kg | Oral | Single Dose | - | [7][8] |

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound in rodents are provided below.

Bleeding Time Assay (Mouse)

This protocol is adapted from standard tail bleeding assay methods.[9][10][11][12][13]

Materials:

-

Mouse restraint device

-

Scalpel or sharp blade

-

50 ml conical tube filled with 0.9% saline, pre-warmed to 37°C

-

Stopwatch

-

Filter paper

Procedure:

-

Administer this compound or vehicle control to the mice via the desired route and at the predetermined time point before the assay.

-